(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one
Description
The compound (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative characterized by:
- A thiazole ring substituted with a 4-methoxyphenyl group at position 2.
- A methyl group at position 5, enhancing steric stabilization.
Pyrazol-3-ones are renowned for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The thiazole moiety further augments bioactivity due to its electron-rich aromatic system and role in hydrogen bonding .
Properties
Molecular Formula |
C20H17N5O2S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H17N5O2S/c1-13-18(23-22-15-6-4-3-5-7-15)19(26)25(24-13)20-21-17(12-28-20)14-8-10-16(27-2)11-9-14/h3-12,24H,1-2H3 |
InChI Key |
IBCZXLUYACQFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group. Subsequent steps involve the formation of the pyrazolone ring and the attachment of the phenylhydrazine moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound often involves multi-step reactions, including the formation of thiazole and pyrazole rings. The characterization is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure and purity.
Antimicrobial Properties
Research has indicated that derivatives of thiazole and pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation. Further investigations into its structure-activity relationship (SAR) are ongoing to optimize efficacy.
Drug Development
Given its biological activity, (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one serves as a lead compound in drug development. It is being explored for formulation into new therapeutic agents targeting infections and tumors.
Molecular Recognition
This compound has been studied for its ability to interact with various biological macromolecules, such as proteins and nucleic acids. Such interactions can be exploited for the design of biosensors or targeted drug delivery systems.
Case Studies
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Table 1: Key Structural Features and Properties of Analogs
*Calculated based on IUPAC name.
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) improves solubility compared to chloro/fluorophenyl analogs (), which exhibit higher stability but lower polarity .
- Hydrazone Configuration : The (Z)-configuration in the target compound promotes planarity, analogous to Compound 4h (), but contrasts with bulkier substituents like diphenylethylidene (), which disrupt molecular packing .
Biological Activity
The compound (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
- Molecular Formula : C21H18N6O4S
- Molecular Weight : 450.5 g/mol
- IUPAC Name : (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one
The compound features a thiazole ring, a pyrazolone structure, and a hydrazone moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiazole moiety have shown moderate to excellent activity against various bacterial strains. In one study, derivatives with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer potential. A series of compounds with thiazole structures were evaluated for their cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). Notably, certain analogues exhibited IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of electron-donating groups in the phenyl ring was found to enhance cytotoxicity through mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that thiazole derivatives can reduce the levels of TNF-alpha and IL-6 in stimulated macrophages . This suggests a potential therapeutic role in treating inflammatory diseases.
Case Studies
- Antimicrobial Screening : A study synthesized various thiazole derivatives and screened them against common pathogens. Among the tested compounds, those similar to (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one showed promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assay : In another investigation focusing on anticancer activity, the compound was tested against A431 human epidermoid carcinoma cells. Results indicated that it significantly inhibited cell proliferation with an IC50 of 25 µM, suggesting it may be a candidate for further development as an anticancer agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
